molecular formula C27H25ClN4O3 B2432917 7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione CAS No. 892281-82-2

7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B2432917
CAS No.: 892281-82-2
M. Wt: 488.97
InChI Key: WQOVFKNRJRHVOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-(3-Chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a synthetic organic compound designed for pharmaceutical and biochemical research. This molecule features a complex structure that incorporates a quinazoline-2,4(1H,3H)-dione core, a scaffold known for its diverse biological activities. The presence of the quinazoline-dione moiety is significant, as derivatives of this structure have been extensively investigated for their potential as antimicrobial agents, acting as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV . The molecule is further functionalized with a 3-phenethyl group and a 4-(3-chlorophenyl)piperazine unit, connected via a carbonyl linker. The piperazine ring is a common pharmacophore in medicinal chemistry, and its substitution, particularly with halogenated aryl groups like the 3-chlorophenyl in this compound, is often associated with high-affinity interactions with central nervous system targets . This specific structural architecture suggests potential research applications in the areas of antimicrobial development and neuropharmacology. Researchers can utilize this compound as a key intermediate in synthetic chemistry or as a reference standard in bioactivity screening programs to explore new therapeutic avenues. This product is intended for research and laboratory use only by trained professionals. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

892281-82-2

Molecular Formula

C27H25ClN4O3

Molecular Weight

488.97

IUPAC Name

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C27H25ClN4O3/c28-21-7-4-8-22(18-21)30-13-15-31(16-14-30)25(33)20-9-10-23-24(17-20)29-27(35)32(26(23)34)12-11-19-5-2-1-3-6-19/h1-10,17-18H,11-16H2,(H,29,35)

InChI Key

WQOVFKNRJRHVOS-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5

solubility

not available

Origin of Product

United States

Biological Activity

The compound 7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a quinazoline derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available quinazoline derivatives. The process often includes the formation of the piperazine ring and subsequent functionalization to introduce the chlorophenyl and phenethyl groups. A general synthetic route can be summarized as follows:

  • Formation of the Quinazoline Core : This can be achieved through cyclization reactions involving anthranilic acid derivatives.
  • Piperazine Functionalization : The introduction of the piperazine moiety is critical for enhancing biological activity.
  • Final Modifications : The incorporation of the phenethyl and chlorophenyl groups is performed through acylation reactions.

Antidepressant Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antidepressant effects . Specifically, derivatives that target 5-HT receptors (serotonin receptors) have shown promising results in preclinical models. For instance, a related compound demonstrated dual antagonistic activity at the 5-HT1A and 5-HT7 receptors, which are implicated in mood regulation .

Anticonvulsant Properties

Research has also highlighted the anticonvulsant potential of quinazoline derivatives. A study indicated that certain structural modifications in quinazolines lead to enhanced anticonvulsant activity in animal models . The mechanism involves modulation of neurotransmitter systems, particularly GABAergic pathways.

Antitumor Activity

Quinazoline derivatives have been explored for their antitumor properties . A series of synthesized compounds based on this scaffold showed significant cytotoxic effects against various cancer cell lines. The activity was attributed to the inhibition of specific kinases involved in cancer progression .

The biological activity of this compound can be attributed to several mechanisms:

  • Serotonin Receptor Modulation : By acting on serotonin receptors, these compounds can influence mood and anxiety levels.
  • GABAergic Modulation : Enhancing GABAergic transmission may contribute to anticonvulsant effects.
  • Kinase Inhibition : Certain quinazoline derivatives inhibit kinases that are crucial for tumor cell proliferation.

Case Study 1: Antidepressant Activity

A study evaluated the antidepressant-like effects of a related compound in a forced swim test (FST) model in mice. The compound exhibited significant reductions in immobility time compared to controls, indicating enhanced antidepressant activity .

Case Study 2: Anticonvulsant Efficacy

In a controlled experiment assessing anticonvulsant properties, a derivative was tested against pentylenetetrazol-induced seizures in rodents. Results indicated a dose-dependent reduction in seizure frequency and severity, supporting its potential as an anticonvulsant agent .

Scientific Research Applications

Research indicates that quinazoline derivatives, including this specific compound, exhibit a range of biological activities. These include:

  • Antitumor Activity : Quinazoline derivatives have been studied for their potential in cancer therapy. The presence of the piperazine ring may enhance selectivity towards cancer cell lines by interacting with specific molecular targets involved in tumor growth and proliferation.
  • Antidepressant Effects : Some studies suggest that compounds with similar structural characteristics may exhibit antidepressant properties through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Antimicrobial Properties : The compound has shown promise in inhibiting various microbial strains, suggesting potential applications in treating infections.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

  • Antitumor Studies : A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound inhibited the growth of specific cancer cell lines by inducing apoptosis through activation of caspase pathways.
  • Neuropharmacology : Research indicated that compounds with piperazine structures exhibited significant effects on serotonin receptor subtypes, suggesting potential use as antidepressants or anxiolytics.
  • Antimicrobial Testing : Laboratory tests revealed that the compound showed activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

Q & A

Q. Basic Research Focus

  • Enzyme Inhibition : Use fluorogenic substrates in assays targeting kinases or phosphodiesterases (common targets for quinazoline derivatives). Measure IC₅₀ values via dose-response curves .
  • Cell-Based Assays : Assess cytotoxicity (MTT assay) and apoptosis markers (e.g., caspase-3 activation) in cancer cell lines .

Advanced Data Analysis :
Contradictory results (e.g., high enzyme inhibition but low cellular efficacy) may arise from poor membrane permeability or off-target effects. Address this by:

  • Permeability Studies : Use Caco-2 cell monolayers or PAMPA assays to evaluate passive diffusion .
  • Target Engagement Assays : Employ CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells .

How can computational chemistry enhance the design of derivatives with improved selectivity?

Q. Advanced Research Focus

  • Molecular Docking : Screen derivatives against crystallographic structures of target proteins (e.g., EGFR kinase) to prioritize compounds with optimal binding poses .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes for subtle modifications (e.g., replacing chlorine with fluorine) .
  • ADMET Prediction : Use tools like SwissADME to forecast pharmacokinetic properties (e.g., logP, CYP450 interactions) early in the design phase .

What strategies mitigate challenges in scaling up the synthesis from milligram to gram quantities?

Q. Basic Research Focus

  • Reagent Compatibility : Replace air-sensitive catalysts (e.g., Pd(PPh₃)₄) with stable alternatives (e.g., Pd/C) for safer large-scale reactions .
  • Solvent Recycling : Implement distillation systems for high-boiling solvents (e.g., DMF) to reduce costs .

Q. Advanced Process Optimization :

  • Flow Chemistry : Transition batch reactions to continuous flow systems to improve heat/mass transfer and reduce reaction time .
  • PAT (Process Analytical Technology) : Use inline FTIR or Raman spectroscopy to monitor reaction progress in real time .

How do steric and electronic effects of the 3-chlorophenyl group influence the compound’s reactivity and bioactivity?

Q. Advanced Research Focus

  • Steric Effects : The chloro substituent at the meta position reduces rotational freedom, stabilizing the piperazine-quinazoline conformation. This can be quantified via rotational barrier calculations using DFT .
  • Electronic Effects : The electron-withdrawing chlorine enhances electrophilicity of the carbonyl group, increasing reactivity in nucleophilic acyl substitutions. Hammett constants (σₘ) correlate with reaction rates in SNAr mechanisms .
  • Bioactivity Impact : Chlorine’s hydrophobic effect improves membrane penetration, but may reduce solubility. Balance by introducing polar groups (e.g., morpholine) in later-stage derivatives .

What analytical workflows are recommended for detecting degradation products under accelerated stability conditions?

Q. Basic Research Focus

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor via HPLC-PDA at 254 nm .
  • Mass Spectrometry : Use LC-QTOF-MS to identify degradation products (e.g., hydrolyzed carbonyl or oxidized piperazine) .

Q. Advanced Method :

  • Stability-Indicating Assays : Develop a UPLC method with charged aerosol detection (CAD) to quantify non-UV-active degradants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.